10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
The compound 10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule featuring a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-bromophenyl derivative: This can be achieved by reacting 4-bromobenzaldehyde with appropriate reagents to introduce the oxoethyl group.
Thioether formation: The oxoethyl derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Cyclization: The intermediate is subjected to cyclization reactions to form the tricyclic core structure.
Functional group modifications: Introduction of the prop-2-en-1-yl group and other functional groups is carried out in subsequent steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the oxoethyl group yields alcohols.
Scientific Research Applications
10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective agent against Alzheimer’s disease due to its ability to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one exerts its effects involves inhibition of key enzymes such as MAO-B and acetylcholinesterase . These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one: This compound also features a 4-bromophenyl group and has been studied for its neuroprotective properties.
2-(4-Bromophenyl)oxirane: Another compound with a 4-bromophenyl group, used in various chemical reactions.
Uniqueness
10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one:
Properties
Molecular Formula |
C20H17BrN2O2S2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
10-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C20H17BrN2O2S2/c1-2-10-23-19(25)17-14-4-3-5-16(14)27-18(17)22-20(23)26-11-15(24)12-6-8-13(21)9-7-12/h2,6-9H,1,3-5,10-11H2 |
InChI Key |
NSMMCGCPCVCHQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCC4 |
Origin of Product |
United States |
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